Chicamycin A
説明
Chicamycin A is a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) antitumor antibiotic originally isolated from Streptomyces species. Its structure was elucidated through chemical degradation and spectral analysis, revealing a complex polycyclic framework: 2(S),11(R),11a(S)-1,2,3,10,11,11a-hexahydro-2,8-dihydroxy-7,11-dimethoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one . This compound exhibits DNA-binding activity, targeting specific sequences to disrupt transcription and replication, a hallmark mechanism of PBDs . Chicamycin A is distinguished by its hydroxyl and methoxy substituents on the aromatic ring and pyrrolidine moiety, which influence its biological activity and solubility .
特性
CAS番号 |
89675-37-6 |
|---|---|
分子式 |
C14H18N2O5 |
分子量 |
294.3 g/mol |
IUPAC名 |
(6R,6aS,8S)-3,8-dihydroxy-2,6-dimethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C14H18N2O5/c1-20-12-4-8-9(5-11(12)18)15-13(21-2)10-3-7(17)6-16(10)14(8)19/h4-5,7,10,13,15,17-18H,3,6H2,1-2H3/t7-,10-,13+/m0/s1 |
InChIキー |
FDZKMDGYTVIWIB-LCWDIZFYSA-N |
SMILES |
COC1C2CC(CN2C(=O)C3=CC(=C(C=C3N1)O)OC)O |
異性体SMILES |
CO[C@@H]1[C@@H]2C[C@@H](CN2C(=O)C3=CC(=C(C=C3N1)O)OC)O |
正規SMILES |
COC1C2CC(CN2C(=O)C3=CC(=C(C=C3N1)O)OC)O |
同義語 |
1,2,3,10,11a-pentahydro-2,8-dihydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one chicamycin A |
製品の起源 |
United States |
類似化合物との比較
Table 1: Structural and Functional Differences Among PBD Antibiotics
| Compound | Core Structure | Key Substituents | DNA-Binding Specificity | Biological Activity |
|---|---|---|---|---|
| Chicamycin A | Pyrrolo[2,1-c][1,4]benzodiazepine | 2,8-dihydroxy; 7,11-dimethoxy; hexahydro pyrrolidine ring | Prefers guanine-rich regions | Antitumor, inhibits transcription |
| Chicamycin B | Pyrrolo[2,1-c][1,4]benzodiazepine | Demethanolated form of Chicamycin A; lacks 11-methoxy group | Similar to Chicamycin A | Reduced potency vs. Chicamycin A |
| Neothramycin | Pyrrolo[2,1-c][1,4]benzodiazepine | 2,8-dihydroxy; 7-methoxy; tetrahydro pyrrolidine ring (differs in hydroxyl position) | Binds adenine-thymine-rich regions | Antitumor, lower cytotoxicity |
| Anthramycin | Pyrrolo[2,1-c][1,4]benzodiazepine | 2-hydroxy; 7-methoxy; unsaturated pyrrolidine ring | Covalent adducts with guanine | Potent antitumor, high toxicity |
| DC-81 | Pyrrolo[2,1-c][1,4]benzodiazepine | 8-methoxy; unsaturated pyrrolidine ring | Cross-links DNA strands | Anticancer, moderate potency |
| Porothramycin | Pyrrolo[2,1-c][1,4]benzodiazepine | 2,8-dihydroxy; 7-methoxy; saturated pyrrolidine ring | Targets minor DNA grooves | Antitumor, synergistic with other agents |
Functional and Mechanistic Differences
- DNA Interaction: Chicamycin A and B bind non-covalently to guanine-rich DNA regions via hydrogen bonding and van der Waals interactions, facilitated by their hydroxyl and methoxy groups . Anthramycin forms covalent bonds with guanine N2 positions, enhancing its cytotoxicity but increasing off-target effects . DC-81 induces DNA cross-linking, leading to irreversible helix distortion .
Therapeutic Profiles :
- Chicamycin A demonstrates moderate cytotoxicity compared to Anthramycin, which exhibits higher potency but narrower therapeutic windows .
- Neothramycin’s altered hydroxyl configuration reduces DNA-binding affinity, resulting in lower antitumor efficacy .
- Porothramycin’s saturated pyrrolidine ring improves solubility, enabling combination therapies .
Research Findings and Clinical Relevance
- Chicamycin A vs. Neothramycin : Structural analysis reveals that Chicamycin A’s 11-methoxy group and hexahydro pyrrolidine ring enhance its stability and DNA-binding capacity compared to Neothramycin, which lacks these features .
- Chicamycin A vs. Anthramycin: While both target DNA, Chicamycin A’s non-covalent binding reduces genotoxicity, making it a safer candidate for prolonged use .
- Synergistic Potential: Porothramycin and Chicamycin A show synergistic effects in preclinical models, likely due to complementary DNA-targeting mechanisms .
Q & A
Q. How can researchers establish the mechanism of action of Chicamycin A in bacterial inhibition?
To determine the mechanism, employ a combination of biochemical assays (e.g., minimum inhibitory concentration [MIC] testing) and genomic/proteomic profiling. For example:
- Perform time-kill curve assays to assess bactericidal vs. bacteriostatic effects .
- Use transcriptomic analysis (RNA sequencing) to identify differentially expressed genes in bacterial cultures treated with Chicamycin A .
- Validate protein targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding interactions .
Table 1: Key Analytical Techniques for Mechanism Studies
| Technique | Application | Sensitivity | Reference |
|---|---|---|---|
| MIC Assay | Determine inhibitory concentration | Moderate | |
| RNA-Seq | Identify gene expression changes | High | |
| SPR | Quantify ligand-protein binding | High |
Q. What experimental designs are optimal for isolating Chicamycin A from natural sources?
Use a multi-step purification approach:
- Begin with solvent extraction (e.g., ethyl acetate for secondary metabolites) followed by chromatographic separation (HPLC or TLC).
- Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
- Apply bioassay-guided fractionation to track antibacterial activity across purification stages .
Advanced Research Questions
Q. How should researchers resolve contradictory data on Chicamycin A’s bioactivity across bacterial strains?
Address discrepancies through:
- Orthogonal assays (e.g., checkerboard synergy testing) to rule out methodological artifacts .
- Structural elucidation of Chicamycin A variants (e.g., minor glycosylation differences) using LC-MS/MS and X-ray crystallography .
- Strain-specific genomic analysis to identify resistance markers (e.g., efflux pump genes) that may explain differential susceptibility .
Q. What strategies mitigate cytotoxicity of Chicamycin A in eukaryotic cells while retaining antibacterial efficacy?
- Conduct structure-activity relationship (SAR) studies to modify functional groups linked to cytotoxicity .
- Use nanoparticle encapsulation (e.g., liposomes) to enhance targeted delivery and reduce off-target effects .
- Validate selectivity via dual RNA-seq (host-pathogen transcriptomics) to identify pathways unaffected in human cells .
Q. How can contradictory findings in Chicamycin A’s pharmacokinetic profiles be reconciled?
- Perform allometric scaling across species (e.g., murine vs. primate models) to account for metabolic differences .
- Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution under varying physiological conditions .
- Validate in vitro-in vivo correlation (IVIVC) using microdialysis or tissue homogenate studies .
Methodological Best Practices
Q. What frameworks ensure rigorous experimental design in Chicamycin A research?
Apply the FINER criteria :
- Feasible : Pilot studies to assess scalability of synthesis/purification .
- Novel : Cross-validate findings against existing antibiotics (e.g., macrolides) to highlight unique mechanisms .
- Ethical : Adhere to institutional biosafety protocols for handling antibiotic-resistant pathogens .
Q. How should researchers address conflicting interpretations of Chicamycin A’s resistance mechanisms?
- Use confocal microscopy to visualize bacterial membrane permeability changes post-treatment .
- Apply CRISPR-Cas9 gene editing to knock out putative resistance genes and assess phenotypic reversion .
- Conduct meta-analysis of published datasets to identify consensus resistance pathways .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in Chicamycin A studies?
- Fit data to Hill-Langmuir equations to calculate EC₅₀ values .
- Use mixed-effects models to account for batch-to-batch variability in natural product extracts .
- Apply false discovery rate (FDR) correction in high-throughput genomic/proteomic datasets .
Q. How can researchers enhance reproducibility in Chicamycin A bioactivity assays?
Q. What criteria distinguish artifact signals from true bioactivity in high-throughput screens?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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